3-(Aminomethyl)-5-methoxyphenol
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Overview
Description
3-(Aminomethyl)-5-methoxyphenol: is an organic compound with the molecular formula C8H11NO2 It features a phenol group substituted with an aminomethyl group at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-nitrobenzaldehyde with formaldehyde and ammonium acetate, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically involve:
Solvents: Methanol or ethanol
Catalysts: Palladium on carbon (Pd/C) for the reduction step
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Aminomethyl)-5-methoxyphenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated phenols
Scientific Research Applications
Chemistry: 3-(Aminomethyl)-5-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(Aminomethyl)-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
3-(Aminomethyl)-4-methoxyphenol: Similar structure but with the methoxy group at the 4-position.
3-(Aminomethyl)-5-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 3-(Aminomethyl)-5-methoxyphenol is unique due to the presence of both an aminomethyl group and a methoxy group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methoxyphenol |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,5,9H2,1H3 |
InChI Key |
YFGWGLLVCBACFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CN |
Origin of Product |
United States |
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